molecular formula C13H27NO5 B2464715 tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate CAS No. 2490665-80-8

tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate

Cat. No.: B2464715
CAS No.: 2490665-80-8
M. Wt: 277.361
InChI Key: OWZNWZKYKBTLMV-UHFFFAOYSA-N
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Description

Tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate is a chemical compound with the molecular formula C11H23NO5. It is commonly used in various chemical and biological applications due to its unique structure and properties. This compound is known for its role as a molecular spacer or linker in synthetic chemistry.

Scientific Research Applications

Tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a molecular spacer or linker in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules for various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters[][3].

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate involves its ability to act as a molecular spacer or linker. This allows it to connect different molecular entities, facilitating the formation of complex structures. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate is unique due to its specific combination of functional groups, which provides it with distinct chemical reactivity and versatility in various applications. Its ability to act as a molecular spacer or linker makes it particularly valuable in synthetic chemistry and biological research .

Properties

IUPAC Name

tert-butyl N-ethyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5/c1-5-14(12(16)19-13(2,3)4)6-8-17-10-11-18-9-7-15/h15H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZNWZKYKBTLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCCOCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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